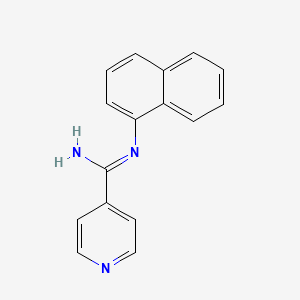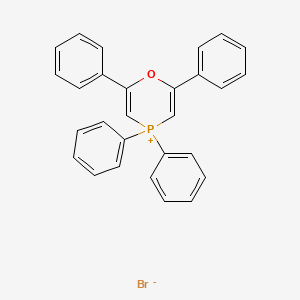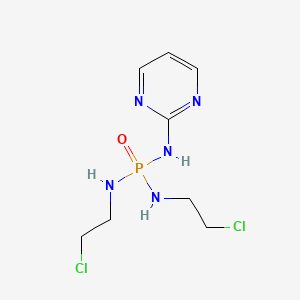
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phosphoryl group attached to a pyrimidine ring, along with two chloroethylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with bis(2-chloroethyl)amine in the presence of phosphorylating agents. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Mécanisme D'action
The mechanism of action of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine involves its interaction with cellular DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the disruption of DNA replication and transcription processes. This action makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The compound’s phosphoryl group also plays a role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action involving DNA cross-linking.
Ifosfamide: Another nitrogen mustard derivative used in cancer treatment.
Melphalan: An alkylating agent used in chemotherapy.
Uniqueness: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is unique due to its specific structure, which combines a pyrimidine ring with a phosphoryl group and chloroethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
17802-67-4 |
|---|---|
Formule moléculaire |
C8H14Cl2N5OP |
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C8H14Cl2N5OP/c9-2-6-13-17(16,14-7-3-10)15-8-11-4-1-5-12-8/h1,4-5H,2-3,6-7H2,(H3,11,12,13,14,15,16) |
Clé InChI |
SWZQFYQUJJBGDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NP(=O)(NCCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


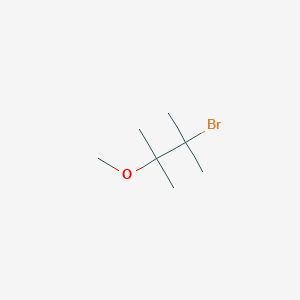
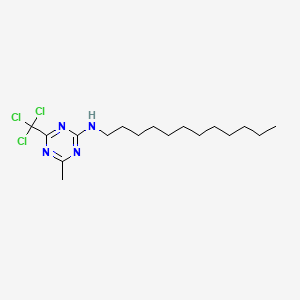
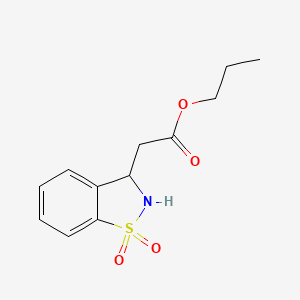

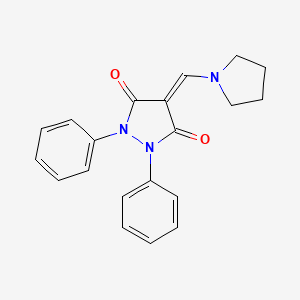
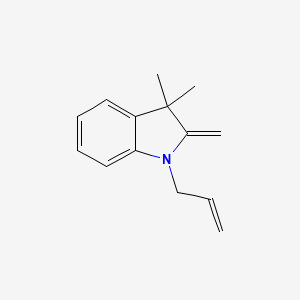

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
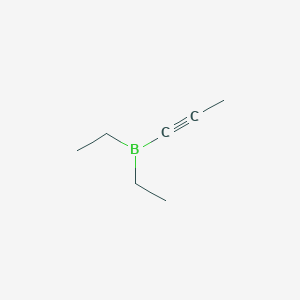

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

